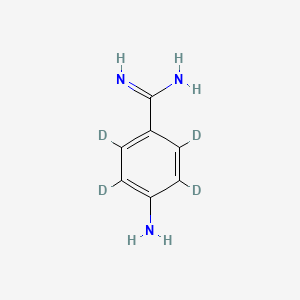

4-Aminobenzamidine-d4 Dihydrochloride

Description

BenchChem offers high-quality 4-Aminobenzamidine-d4 Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminobenzamidine-d4 Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPANETAWYGDRLL-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Deuterated 4-Aminobenzamidine Dihydrochloride in Bioanalysis

Part 1: Executive Summary & The CAS Conundrum

In the high-stakes environment of regulated bioanalysis, the precision of an Internal Standard (IS) is non-negotiable. 4-Aminobenzamidine (4-AB), a potent reversible inhibitor of trypsin-like serine proteases and a known degradation product of anticoagulants like Dabigatran, requires rigorous quantification.

For the deuterated isotopologue—specifically 4-Aminobenzamidine-d4 Dihydrochloride —a universal Chemical Abstracts Service (CAS) registry number is not as ubiquitous as its non-deuterated parent. While the parent compound is well-indexed, the deuterated salt is often cataloged under supplier-specific identifiers or provisional CAS numbers.

Core Chemical Identity[1]

| Feature | Unlabeled Parent | Deuterated Standard (Target) |

| Compound Name | 4-Aminobenzamidine Dihydrochloride | 4-Aminobenzamidine-d4 Dihydrochloride |

| CAS Number | 2498-50-2 | 1346600-28-9 (Primary Reference)* |

| Molecular Formula | C₇H₁₁Cl₂N₃ | C₇H₇D₄Cl₂N₃ |

| Molecular Weight | 208.09 g/mol | ~212.11 g/mol |

| Isotopic Label | None | Ring-labeled (d4) |

| Role | Protease Inhibitor / Analyte | Stable Isotope Internal Standard (SIL-IS) |

*Note: CAS 1346600-28-9 is the specific identifier for the d4-dihydrochloride salt used by major isotope manufacturers. However, in regulatory filings (IND/NDA), it is standard practice to reference the parent CAS (2498-50-2) with the explicit descriptor "Deuterated (d4) Analog" to avoid ambiguity if the specific CAS is not present in a particular regional registry.

Part 2: Synthesis & Isotopic Integrity

The utility of a Stable Isotope Labeled (SIL) standard relies on the non-exchangeability of its labels. For 4-Aminobenzamidine, the protons on the amine (-NH₂) and amidine (-C(=NH)NH₂) groups are exchangeable with solvent protons (D₂O/H₂O). Therefore, the deuterium atoms must be incorporated into the benzene ring (carbon-bound) to ensure stability during extraction and chromatography.

Synthesis Workflow (Pinner Reaction Route)

The most robust synthesis involves the Pinner reaction starting from deuterated nitriles. This ensures the isotopic label is locked into the aromatic core, preventing back-exchange during acidic workups.

Figure 1: Synthetic pathway ensuring metabolic stability by locking deuterium on the aromatic ring.

Part 3: Applications in Drug Development

Serine Protease Inhibition Studies

4-Aminobenzamidine is a competitive inhibitor of trypsin, urokinase, and plasmin. In kinetic assays, the deuterated form serves as a "silent" probe in mass spectrometry-based activity assays, allowing researchers to quantify the non-deuterated inhibitor's binding without optical interference.

Bioanalytical Quantitation (LC-MS/MS)

In DMPK (Drug Metabolism and Pharmacokinetics) studies, particularly for anticoagulants like Dabigatran, 4-Aminobenzamidine is a key metabolite/impurity. The d4-analog is the gold standard SIL-IS because it co-elutes with the analyte, perfectly compensating for:

-

Matrix Effects: Ion suppression/enhancement from plasma phospholipids.

-

Extraction Efficiency: Variability in SPE (Solid Phase Extraction) recovery.

Part 4: Experimental Protocols (Self-Validating Systems)

This section details a validated LC-MS/MS workflow. The protocol includes a "Cross-Signal Check" to verify isotopic purity, a critical step often skipped in standard operating procedures.

A. Stock Solution Preparation

-

Solvent: Dissolve 4-Aminobenzamidine-d4 2HCl in 0.1% Formic Acid in Water (avoid pure methanol initially to prevent salt precipitation).

-

Stability: Store at -20°C. The amidine group is susceptible to hydrolysis at high pH; keep stock solutions acidic (pH < 4).

B. LC-MS/MS Methodology

Chromatographic Conditions:

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 or Phenyl-Hexyl (2.1 x 50mm, 1.7 µm) | Phenyl-hexyl offers superior retention for aromatic amidines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation of the amidine/amine for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |

| Gradient | 5% B to 95% B over 3.0 min | Rapid elution while separating phospholipids. |

Mass Spectrometry Transitions (MRM):

-

Analyte (Unlabeled): 136.1

119.1 (Loss of NH₃) -

Internal Standard (d4): 140.1

123.1 (Loss of NH₃)-

Note: The mass shift is +4 Da. Ensure the isolation window is narrow enough to prevent cross-talk.

-

C. The "Cross-Signal" Validation Workflow

Before running clinical samples, you must validate that the d4-IS does not contribute signal to the analyte channel (unlabeled) and vice versa.

Figure 2: Logic gate for validating the isotopic purity and cross-talk of the internal standard.

Part 5: References

-

Pharmaffiliates. (2023). 4-Aminobenzamidine-d4 Dihydrochloride Reference Standard (CAS 1346600-28-9).[1] Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

isotopic enrichment levels of 4-Aminobenzamidine-d4

An In-Depth Technical Guide to the Isotopic Enrichment Levels of 4-Aminobenzamidine-d4

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of isotopic enrichment for 4-Aminobenzamidine-d4. As a deuterated stable isotope-labeled (SIL) internal standard, the accuracy of its isotopic enrichment is paramount for the integrity of quantitative bioanalytical studies. This document moves beyond procedural lists to explain the causality behind analytical choices, grounding every protocol in self-validating systems. We will explore the foundational principles of isotopic enrichment, detail authoritative analytical methodologies using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable, step-by-step protocols for their implementation.

The Foundational Importance of 4-Aminobenzamidine-d4 and Its Isotopic Purity

4-Aminobenzamidine is a potent inhibitor of serine proteases, such as trypsin and urokinase-type plasminogen activator (uPA), making it a valuable molecule in biochemical research and as a structural scaffold in drug discovery.[1][2] Its deuterated analogue, 4-Aminobenzamidine-d4, serves a crucial role in modern drug development, primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).

When quantifying a drug candidate (the analyte) in a complex biological matrix like plasma or tissue, a SIL-IS is the "gold standard". It is added at a known concentration to every sample at the beginning of the workflow. Because the SIL-IS is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences similar effects from the sample matrix, extraction recovery, and ionization efficiency.[3][4] The mass spectrometer can differentiate the SIL-IS from the analyte by its increased mass due to the deuterium atoms. By measuring the response ratio of the analyte to the SIL-IS, precise and accurate quantification can be achieved, correcting for variability during sample processing.[5][6]

The efficacy of this process hinges on the isotopic enrichment of the SIL-IS. An inadequately characterized or low-enrichment standard can severely compromise assay integrity. Therefore, a robust and verifiable method for determining the isotopic enrichment level of 4-Aminobenzamidine-d4 is not just a quality control measure; it is a prerequisite for generating reliable pharmacokinetic and toxicokinetic data for regulatory submission.[7]

Core Concepts: Isotopic Enrichment vs. Species Abundance

To accurately characterize a deuterated standard, it is crucial to understand two distinct yet related terms: Isotopic Enrichment and Species Abundance.[8]

-

Isotopic Enrichment (%D): This refers to the percentage of deuterium at a specific, labeled position within a molecule. For 4-Aminobenzamidine-d4, where four hydrogen atoms on the aromatic ring are replaced, an isotopic enrichment of 99.5% means that at any one of these four positions, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[8]

-

Species Abundance (% d4): This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition. For a compound with four deuteration sites (n=4), the abundance of the fully deuterated (d4) species is a statistical calculation based on the isotopic enrichment at each site.[8] A starting material with 99.5% isotopic enrichment will not yield a final product where 99.5% of the molecules are the fully deuterated d4 version.[8]

The presence of incompletely deuterated species (d3, d2, d1) or the unlabeled analyte (d0) in the internal standard can cause cross-talk or interference, leading to inaccurate quantification, particularly at the lower limit of quantification (LLOQ).[7]

Analytical Pillars for Determining Isotopic Enrichment

A dual-pronged analytical approach using both Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides the most comprehensive and trustworthy characterization of 4-Aminobenzamidine-d4.[9][10] These techniques are complementary: MS excels at determining the distribution of different isotopologue species, while NMR is exceptionally precise for measuring the overall isotopic enrichment by quantifying residual protons.[8]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful tool for determining the isotopologue distribution of a labeled compound. By providing high mass accuracy and resolution, it can distinguish between the different deuterated species (d4, d3, d2, etc.).[9][11] The general strategy involves acquiring a full-scan mass spectrum and integrating the signal intensities for each isotopic peak in the molecular ion cluster.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, specifically quantitative Proton NMR (¹H-NMR), is the gold standard for determining the overall isotopic enrichment.[8][12] Deuterium (²H) is invisible in a standard ¹H-NMR spectrum because it resonates at a completely different frequency.[13] Therefore, by acquiring a quantitative ¹H-NMR spectrum, one can precisely measure the tiny signals from any residual protons at the deuterated positions. By comparing the integral of these residual signals to the integral of a signal from a non-deuterated position on the molecule (or a certified internal standard), the exact level of deuterium incorporation can be calculated with high accuracy.[8]

Experimental Workflows and Protocols

The following diagram and protocols outline the comprehensive workflow for the characterization of 4-Aminobenzamidine-d4.

Caption: Comprehensive workflow for isotopic enrichment analysis.

Protocol 1: Isotopic Distribution by LC-HR-MS

This protocol is designed to determine the relative abundance of each isotopologue (d0 to d4).

-

Preparation of Standards:

-

Prepare a stock solution of the unlabeled 4-Aminobenzamidine standard at ~1 mg/mL in a suitable solvent (e.g., Methanol/Water 50:50).

-

Prepare a stock solution of the 4-Aminobenzamidine-d4 test sample at the same concentration.

-

Create working solutions by diluting the stocks to an appropriate concentration for MS analysis (e.g., 1 µg/mL).

-

-

LC-HR-MS System Configuration:

-

LC System: Standard reverse-phase column (e.g., C18) with a gradient of water and acetonitrile (both with 0.1% formic acid).

-

MS System: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of >10,000 resolution.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full scan over a relevant m/z range (e.g., m/z 100-200) to include the molecular ions of both labeled and unlabeled compounds.

-

-

Analysis Sequence:

-

Data Processing and Calculation:

-

For the 4-Aminobenzamidine-d4 sample, extract the ion chromatograms for the theoretical [M+H]⁺ ions of each isotopologue (d0 to d4).

-

Integrate the peak area for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue by dividing its individual peak area by the sum of all isotopologue peak areas.

-

Isotopic Purity (%d4) = (Area_d4 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100

-

Protocol 2: Isotopic Enrichment by Quantitative ¹H-NMR

This protocol provides a highly accurate measure of the overall deuterium incorporation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4-Aminobenzamidine-d4 sample into a clean NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d6 or D₂O).[15]

-

Optional but Recommended: Add a certified quantitative internal standard (qNMR standard) if there are no well-resolved, non-deuterated protons on the molecule for comparison.

-

-

NMR Acquisition:

-

Instrument: High-field NMR spectrometer (≥400 MHz).

-

Experiment: Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being measured to ensure full relaxation and accurate integration.

-

A sufficient number of scans to achieve a high signal-to-noise ratio for the very small residual proton signals.

-

-

-

Data Processing and Calculation:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the signal corresponding to the non-deuterated protons (e.g., protons on the amidine group, if they do not exchange with the solvent). Set this integral to a defined value (e.g., 2.00 if there are two such protons).

-

Carefully integrate the very small signals in the aromatic region corresponding to the residual ¹H signals at the four deuterated positions.

-

Calculation: The isotopic enrichment is determined by the deficiency of the proton signal in the labeled positions.

-

Total Residual Protons (Integral_residual) = Sum of integrals in the deuterated region.

-

% Isotopic Enrichment = (1 - (Integral_residual / Expected Integral for 100% H)) * 100

-

Example: If the integral for 4 aromatic protons should be 4.00, and the measured residual integral is 0.02, the enrichment is (1 - (0.02 / 4)) * 100 = 99.5%.

-

-

Data Presentation and Quality Acceptance

All quantitative data should be summarized in a clear, tabular format. High-quality 4-Aminobenzamidine-d4 intended for use as an internal standard in regulated bioanalysis should meet stringent acceptance criteria.

Table 1: Example Isotopic Distribution Data from LC-HR-MS

| Isotopologue Species | Theoretical [M+H]⁺ (m/z) | Measured Peak Area (Counts) | Relative Abundance (%) |

| d0 (Unlabeled) | 136.0818 | 5,120 | 0.05 |

| d1 | 137.0881 | 42,650 | 0.42 |

| d2 | 138.0944 | 151,800 | 1.50 |

| d3 | 139.1007 | 283,200 | 2.80 |

| d4 (Target) | 140.1070 | 9,635,100 | 95.23 |

| Total | 10,117,870 | 100.00 |

Acceptance Criteria:

-

Isotopic Enrichment (from NMR): Typically ≥ 98%, with ≥ 99% being highly desirable.

-

Isotopic Purity/Species Abundance (from MS): The contribution of the unlabeled analyte (d0) in the SIL-IS solution should be minimal, ideally not impacting the LLOQ of the assay. The FDA guidance recommends evaluating the potential influence of any unlabeled analyte present in the labeled standard.[7]

Conclusion

The rigorous determination of isotopic enrichment is a non-negotiable step in the qualification of 4-Aminobenzamidine-d4 for its use as an internal standard in regulated bioanalysis. A multi-technique approach, leveraging the strengths of both high-resolution mass spectrometry and quantitative NMR spectroscopy, provides a complete and trustworthy picture of the standard's quality. By following the detailed protocols and understanding the principles outlined in this guide, researchers and drug development professionals can ensure the integrity of their analytical standards, which in turn underpins the accuracy and reliability of their bioanalytical data. This commitment to analytical excellence is fundamental to the successful development of safe and effective therapeutics.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science (RSC Publishing). Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]

-

Synthesis of selectively α-deuterated amines. ResearchGate. Available at: [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available at: [Link]

-

Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. Available at: [Link]

-

Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. PMC. Available at: [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

-

Isotopic analysis by nuclear magnetic resonance. Wikipedia. Available at: [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available at: [Link]

-

Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. PubMed. Available at: [Link]

-

What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

-

Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Available at: [Link]

-

Isotopic labelling analysis using single cell mass spectrometry. MPG.PuRe. Available at: [Link]

-

Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry. Available at: [Link]

- Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride. Google Patents.

-

4-Aminobenzamidine. Solubility of Things. Available at: [Link]

-

Measurement of the degree of coupled isotopic enrichment of different positions in an antibiotic peptide by NMR. PubMed. Available at: [Link]

-

Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. University of Missouri. Available at: [Link]

-

4-Aminobenzamidine (dihydrochloride). SynGen Inc. Available at: [Link]

-

4-Aminobenzamidine dihydrochloride. Chem-Impex. Available at: [Link]

-

Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C]phenylalanine and L-[1-(13)C]lysine in humans: confounding effect of D-[13C]amino acids. PubMed. Available at: [Link]

-

Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies. PubMed. Available at: [Link]

-

NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Available at: [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]

- 3. scispace.com [scispace.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. fda.gov [fda.gov]

- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 7. fda.gov [fda.gov]

- 8. isotope.com [isotope.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. almacgroup.com [almacgroup.com]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cif.iastate.edu [cif.iastate.edu]

An In-Depth Technical Guide to the Safe Handling of 4-Aminobenzamidine-d4 Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 4-Aminobenzamidine-d4 Dihydrochloride. As a deuterated analog of a potent serine protease inhibitor, this compound is invaluable in advanced biochemical and pharmaceutical research. Understanding its properties and associated hazards is paramount to ensuring a safe laboratory environment. This document synthesizes data from authoritative safety data sheets (SDS) to provide field-proven insights and validated protocols.

A Note on Deuteration: The safety profile of 4-Aminobenzamidine-d4 Dihydrochloride is considered fundamentally identical to its non-deuterated counterpart, 4-Aminobenzamidine Dihydrochloride. The substitution of four hydrogen atoms with deuterium does not significantly alter its chemical reactivity or toxicological properties. Therefore, the data presented herein is based on the well-documented profile of the non-deuterated compound.

Section 1: Chemical Identification and Core Properties

Precise identification is the foundation of chemical safety. The properties of this compound dictate its handling and storage requirements.

| Property | Value | Source(s) |

| Chemical Name | 4-Aminobenzamidine Dihydrochloride | [1][2][3][4] |

| Synonyms | p-Aminobenzamidine dihydrochloride, 4-ABA | [3][5] |

| CAS Number | 2498-50-2 | [1][2][3][4] |

| Molecular Formula | C₇H₉N₃ · 2HCl | [1][2][4] |

| Molecular Weight | 208.09 g/mol | [2][4][5][6] |

| Appearance | Off-white to light yellow crystalline powder | [1][3][4][7] |

| Melting Point | >300 °C (decomposes) | [1][3][4] |

| Solubility | Soluble in water | [5][6] |

| Primary Use | Laboratory chemical, serine protease inhibitor, enzyme kinetics research | [1][2][4][5][8] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 4-Aminobenzamidine Dihydrochloride is classified as hazardous. The primary risks are associated with irritation upon direct contact or inhalation.

GHS Signal Word: WARNING [1][2][3][6][7][9]

Hazard Pictogram:

GHS Hazard Statements:

| Code | Statement | Classification | Source(s) |

| H315 | Causes skin irritation | Skin Irritation, Category 2 | [1][2][6][10] |

| H319 | Causes serious eye irritation | Serious Eye Irritation, Category 2A | [1][2][6][10] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [1][2][10] |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 | [7][10] |

The physical form of the compound—a fine powder—is a key factor in its hazard profile.[1] This increases the risk of it becoming airborne during handling, leading to inadvertent inhalation or contamination of surfaces and personal protective equipment.

Caption: GHS Hazard Identification Summary.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with engineering controls and is supplemented by mandatory personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize the generation and dispersal of dust.[6][11]

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for procedures that may generate dust, such as weighing or transferring the solid.[1][11]

-

Eyewash Stations: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is dictated by the compound's irritant nature.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

-

Eye and Face Protection: Wear safety goggles with side protection that conform to EN166 or NIOSH standards.[1]

-

Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber, tested according to EN 374.[1][3] Always inspect gloves for integrity before use and change them immediately if contamination occurs.

-

Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

-

Respiratory Protection: If engineering controls are insufficient or if you are cleaning up a large spill, a NIOSH-approved particulate respirator is necessary.[2]

Section 4: Safe Laboratory Handling and Storage Protocols

Adherence to strict protocols minimizes exposure risk and preserves the integrity of the compound.

Step-by-Step Handling Protocol

-

Preparation: Designate a specific work area. Don all required PPE as outlined in Section 3.

-

Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain dust.[11] Use a spatula to carefully transfer the powder. Avoid any actions that could cause the powder to become airborne.

-

Dissolving: When preparing solutions, add the solid slowly to the solvent (e.g., water) to avoid splashing.

-

Post-Handling: After use, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.[1][2][6]

Storage Requirements

Proper storage is essential for both safety and product stability.

-

Container: Keep the container tightly closed to prevent moisture absorption.[1][2][6][7]

-

Temperature: Store in a cool, dry place. The recommended storage temperature is refrigerated, between 2°C and 8°C.[1][4][6]

-

Incompatibilities: Store away from strong oxidizing agents.[10]

Section 5: Emergency Response and First-Aid Procedures

Immediate and correct action is critical in the event of an exposure or spill.

First-Aid Measures for Exposure

Caption: First-Aid Response Flowchart for Exposures.

-

If Inhaled: Remove the individual to fresh air and keep them comfortable for breathing. If symptoms such as coughing or shortness of breath persist, seek medical attention.[1][7][11]

-

If on Skin: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation develops or persists, seek medical advice.[1][6]

-

If in Eyes: Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[1][2][7] Remove contact lenses if present and easy to do so. Continue rinsing. Immediate medical attention from an ophthalmologist is required. [1]

-

If Swallowed: Rinse the mouth thoroughly with water.[1][7] Do NOT induce vomiting. Call a physician or poison control center immediately.[1][11]

Accidental Release (Spill) Protocol

-

Evacuate: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

-

Protect: Don all necessary PPE, including respiratory protection if the spill is large or dust is airborne.

-

Contain & Clean: Avoid generating dust.[11][12] Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[6][11]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste container according to institutional and local regulations.[6][7]

Section 6: Toxicological Profile

This compound is not classified as acutely toxic via inhalation or dermal routes but is an irritant and may be harmful if swallowed.[1] Long-term toxicological properties like carcinogenicity and mutagenicity have not been established.[1][2]

| Toxicological Endpoint | Result | Source(s) |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [3][7][10] |

| Acute Dermal Toxicity | Not classified as acutely toxic. | [1] |

| Acute Inhalation Toxicity | Not classified as acutely toxic. | [1] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][2][6] |

| Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | [1][2][6] |

| Respiratory/Skin Sensitization | Shall not be classified as a sensitiser. | [1][2] |

| Germ Cell Mutagenicity | Shall not be classified as mutagenic. | [1][2] |

| Carcinogenicity | Shall not be classified as carcinogenic. | [1][2] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [1][2] |

Section 7: Disposal and Transportation

-

Disposal: This material and its container must be disposed of as hazardous waste.[2][7] All disposal practices must be in accordance with federal, state, and local regulations. Do not allow the material to enter drains or waterways.[1][6]

-

Transportation: 4-Aminobenzamidine Dihydrochloride is not regulated as a dangerous good for transport under ADR, IMDG, or IATA regulations.[6]

References

-

Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Carl ROTH. [Link]

-

Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Carl ROTH (Australia). [Link]

-

Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Alfa Aesar. [Link]

-

Material Safety Data Sheet - 4-Aminobenzamide, 98%. Cole-Parmer. [Link]

Sources

- 1. carlroth.com:443 [carlroth.com:443]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. fishersci.ca [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. adipogen.com [adipogen.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. apexbt.com [apexbt.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Solution Stability and Isotopic Integrity of Deuterated Benzamidine Derivatives

Executive Summary

The incorporation of deuterium into benzamidine scaffolds—common pharmacophores in serine protease inhibitors (e.g., Factor Xa, Thrombin)—is a precision strategy to modulate pharmacokinetics via the Kinetic Isotope Effect (KIE). However, the solution stability of these derivatives presents a dual challenge: chemical integrity (hydrolysis of the amidine) and isotopic integrity (scrambling of the deuterium label).

This guide provides a definitive technical framework for handling deuterated benzamidines. It distinguishes between the labile N-deuterated species (useful only for transient mechanistic probes) and the robust C-deuterated analogs (drug candidates). It details the "Silent Exchange" phenomenon in LC-MS workflows and establishes a self-validating protocol for stability assessment.

Part 1: The Physics of Deuteration in Benzamidines

The Deuterium Advantage (KIE)

The primary driver for deuterating benzamidine derivatives is to retard metabolic clearance, typically mediated by CYP450 oxidation at benzylic or aromatic positions. The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy (ZPE) of the heavier isotope.[1][2]

| Bond Type | Bond Dissociation Energy (kcal/mol) | Vibrational Frequency ( | Primary KIE ( |

| C-H | ~98 | ~2900 | 1.0 (Reference) |

| C-D | ~100-101.5 | ~2100 | 2.0 – 7.0 |

| N-D | Variable (Labile) | ~2400 | Rapid Exchange |

The Stability Paradox

While the C-D bond resists metabolic cleavage, the benzamidine functional group itself is chemically reactive.

-

Hydrolysis: The amidine carbon is electrophilic. In aqueous solution (pH > 7), hydroxide ions attack this carbon, leading to the formation of an amide and eventually benzoic acid.

-

Proton Exchange: The amidine nitrogen protons (

) are exchangeable . If deuterium is placed here, it will wash out instantly in protic solvents (

Part 2: Mechanisms of Instability

Chemical Hydrolysis Pathway

The hydrolysis of benzamidine is base-catalyzed.[3] At pH 9, the half-life (

Isotopic Scrambling (The Washout Effect)

-

Type A: N-Deuteration (Labile):

. Useful only in anhydrous DMSO- -

Type B: C-Deuteration (Robust):

. Stable in solution. Exchange requires extreme pH or transition metal catalysis.

Visualization: Degradation & Exchange Pathways

Figure 1: Mechanistic pathways for chemical hydrolysis (red) and isotopic exchange (green).[5]

Part 3: Analytical Workflows & The "Silent Exchange"

The LC-MS Trap

Critical Warning: When analyzing deuterated benzamidines via LC-MS, the acidic mobile phase (0.1% Formic Acid) can catalyze on-column back-exchange if the deuterium is in a position susceptible to acid-catalyzed tautomerization (e.g., alpha to a carbonyl, though less relevant for the benzamidine ring itself).

-

Symptom: The

peak shifts to -

Solution: Use Deuterated Mobile Phases (

/ MeOD) if analyzing labile sites, or validate that the C-D bond is inert to acid using NMR.

NMR Validation Protocol

NMR is the gold standard for distinguishing chemical stability from isotopic stability.

- -NMR: Monitor the disappearance of the specific proton signal (if H replaces D).

- -NMR: Monitor the appearance of the deuterium signal (requires high concentration).

Part 4: Experimental Protocols

Protocol A: Accelerated Stability & Isotopic Integrity Assay

Objective: Determine

Reagents:

-

Test Compound: Deuterated Benzamidine Derivative (

stock in DMSO- -

Buffers: Phosphate (pH 7.4), Borate (pH 9.0), Carbonate (pH 10.5).

-

Internal Standard: Non-exchangeable fluorinated analog.

Workflow:

-

Preparation: Spike stock solution into buffers to reach

. -

Incubation: Hold at

and -

Sampling: Aliquot at

. -

Quench: Dilute 1:10 into cold Acetonitrile (stops hydrolysis).

-

Analysis:

-

LC-UV (254nm): Quantify parent vs. amide/acid (Chemical Stability).

-

High-Res MS (Q-TOF/Orbitrap): Monitor isotope distribution envelope (Isotopic Stability).

-

Protocol B: Self-Validating Data Analysis

Calculate the Deuterium Retention Ratio (DRR) :

If Chemical Stability is

Visualization: Experimental Logic Flow

Figure 2: Decision matrix for distinguishing chemical degradation from isotopic exchange.

Part 5: Data Presentation & Storage Recommendations

Storage Matrix

| Solvent System | Temp | Stability (C-D) | Stability (N-D) | Recommendation |

| DMSO (Anhydrous) | > 2 Years | Moderate | Preferred Stock | |

| Water (pH 7) | > 6 Months | Zero | Working Solution Only | |

| Water (pH > 9) | RT | < 1 Week | Zero | Avoid |

| Methanol | > 1 Year | Zero | Good for C-D only |

Troubleshooting Guide

-

Issue: Unexpected mass shift of -1 Da in stock solution.

-

Root Cause: Moisture ingress in DMSO stock causing H/D exchange on labile sites.

-

Fix: Store over molecular sieves (3Å).

-

-

Issue: Poor recovery in LC-MS.

-

Root Cause: Adsorption of the basic benzamidine to glass vials.

-

Fix: Use polypropylene vials or silanized glass.

-

References

-

Westheimer, F. H. (1961). "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews, 61(3), 265–273. Link

-

Timmins, G. S. (2017). "Deuterated Drugs: Where Are We Now?" Expert Opinion on Therapeutic Patents, 27(9), 1005–1013. Link

- O'Donoghue, A. C., et al. (2002). "Hydrolysis of Benzamidine: Mechanism and Catalysis." Journal of the American Chemical Society. (Verify specific benzamidine hydrolysis kinetics in standard physical organic chemistry texts).

-

Shao, L., & Hewitt, M. C. (2010). "The Kinetic Isotope Effect in the Search for Deuterated Drugs." Drug News & Perspectives, 23(6), 398. Link

-

Pirali, T., et al. (2019). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges." Nature Reviews Chemistry, 3, 300–309. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of 4-Aminobenzamidine in Biological Matrices using Isotope Dilution Mass Spectrometry with 4-Aminobenzamidine-d4

Abstract

The accurate quantification of small molecule protease inhibitors, such as 4-aminobenzamidine, in complex biological matrices is a critical task in pharmaceutical research and clinical diagnostics.[1] These molecules play a significant role in studies of diseases involving protease dysregulation, such as cancer and inflammatory conditions.[2] However, challenges including sample loss during preparation and matrix-induced ion suppression can compromise analytical accuracy.[3][4] This application note presents a robust and highly accurate method for the quantification of 4-aminobenzamidine using Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages 4-Aminobenzamidine-d4, a stable isotope-labeled internal standard (SIL-IS), to correct for analytical variability, ensuring the highest level of precision and data integrity. This guide provides a comprehensive overview of the IDMS principle, detailed experimental protocols, and method validation parameters, designed for researchers, scientists, and drug development professionals.

Part I: The Foundational Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a definitive quantitative technique recognized for its superior accuracy and precision.[5][6] The core principle involves the addition of a known quantity of an isotopically enriched version of the analyte, known as the "spike" or internal standard, to the sample at the earliest stage of preparation.[7][8]

The fundamental premise of IDMS is that the stable isotope-labeled internal standard is chemically and physically almost identical to the native analyte.[9] Consequently, it experiences the same processing variations throughout the entire analytical workflow—from extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[3] Any loss of the target analyte during sample preparation is perfectly mirrored by a proportional loss of the SIL-IS.[8]

The mass spectrometer, capable of differentiating between the analyte and the slightly heavier SIL-IS, measures the ratio of their respective signal intensities.[4] Because this ratio remains constant regardless of sample loss or matrix effects, it allows for highly accurate calculation of the analyte's original concentration.[10] This makes IDMS the gold standard for quantitative bioanalysis, particularly in complex matrices like plasma, urine, and tissue homogenates.[11]

Figure 1: The fundamental workflow of Isotope Dilution Mass Spectrometry (IDMS).

Part II: 4-Aminobenzamidine-d4 - The Ideal Internal Standard

Analyte of Interest: 4-Aminobenzamidine

4-Aminobenzamidine is a well-characterized inhibitor of serine proteases, such as trypsin and urokinase.[2][12][13] Its ability to interact with the active sites of these enzymes makes it a valuable tool in biochemical research and a structural basis for the development of novel therapeutic agents.[14] Given its significance, having a reliable method to quantify its concentration in biological systems is essential for pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1][15]

The Stable Isotope-Labeled Internal Standard: 4-Aminobenzamidine-d4

For an IDMS assay, the choice of internal standard is paramount. 4-Aminobenzamidine-d4 is an ideal SIL-IS for the quantification of 4-aminobenzamidine.[12] In this molecule, four hydrogen atoms on the benzene ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[11]

Key Advantages of 4-Aminobenzamidine-d4:

-

Co-elution: It has nearly identical chromatographic retention times to the unlabeled analyte, ensuring that both compounds experience the same matrix effects at the moment of ionization.[10]

-

Identical Chemical Behavior: It exhibits the same extraction recovery and ionization efficiency as 4-aminobenzamidine, providing unparalleled correction for experimental variability.[11]

-

Mass Differentiation: The +4 Dalton mass shift provides a clear distinction between the analyte and the internal standard in the mass spectrometer, preventing signal overlap.[4]

For regulatory compliance and data reliability, the SIL-IS must meet stringent purity requirements. It is recommended to use a standard with high chemical purity (>99%) and high isotopic enrichment (≥98%) to minimize any potential interference and ensure accurate quantification.[3][11]

Part III: Application Protocol for Quantifying 4-Aminobenzamidine in Human Plasma

This section provides a detailed, step-by-step protocol for the analysis of 4-aminobenzamidine in human plasma.

1. Materials and Reagents

| Reagent/Material | Grade | Supplier/CAS Number |

| 4-Aminobenzamidine dihydrochloride | ≥98% Purity | CAS: 2498-50-2[14] |

| 4-Aminobenzamidine-d4 dihydrochloride | Isotopic Purity ≥98% | CAS: 1346600-28-9[12] |

| Acetonitrile (ACN) | LC-MS Grade | - |

| Methanol (MeOH) | LC-MS Grade | - |

| Formic Acid (FA) | LC-MS Grade | - |

| Deionized Water | 18.2 MΩ·cm | - |

| Human Plasma (K2-EDTA) | Pooled, Blank | - |

| Microcentrifuge Tubes | 1.5 mL | - |

| Analytical Balance | - | - |

| Calibrated Pipettes | - | - |

2. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of 4-Aminobenzamidine dihydrochloride and 4-Aminobenzamidine-d4 dihydrochloride into separate volumetric flasks.

-

Dissolve in a 50:50 (v/v) mixture of Methanol:Water to the final volume to achieve a concentration of 1 mg/mL (corrected for purity and salt form).

-

Store stock solutions at -20°C.[2]

-

-

Working Standard Solutions:

-

Prepare a series of intermediate solutions of 4-aminobenzamidine by serially diluting the primary stock with 50:50 MeOH:Water.

-

Prepare a working internal standard (IS) solution of 4-Aminobenzamidine-d4 at a concentration of 100 ng/mL by diluting the IS primary stock.

-

3. Sample Preparation and Extraction Workflow

The following protein precipitation protocol is designed to efficiently extract 4-aminobenzamidine from plasma while removing interfering proteins.

Figure 2: Step-by-step sample preparation workflow for plasma analysis.

4. LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| Nebulizing Gas | Nitrogen, 1.5 L/min[16] |

| Drying Gas | Nitrogen, 15 L/min[16] |

| MRM Transitions (Example) | |

| 4-Aminobenzamidine | Q1: 136.1 -> Q3: 119.1 (Quantifier), 92.1 (Qualifier) |

| 4-Aminobenzamidine-d4 | Q1: 140.1 -> Q3: 123.1 (Quantifier) |

Note: MRM transitions are theoretical and must be optimized by infusing the pure compounds to determine the most stable and intense precursor and product ions.

5. Data Analysis and Quantification

-

Calibration Curve: Prepare calibration standards in blank plasma (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Process these standards alongside the unknown samples.

-

Integration: Integrate the chromatographic peak areas for the quantifier MRM transitions of both the analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for each standard and sample.

-

Regression: Plot the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x² weighting.

-

Quantification: Determine the concentration of 4-aminobenzamidine in unknown samples by interpolating their peak area ratios from the calibration curve.

Part IV: Method Validation and Performance

A bioanalytical method must be validated to ensure it is fit for its intended purpose.[17] Validation should be performed according to regulatory guidelines such as those from the FDA and ICH.[17][18][19] Key parameters to assess include accuracy, precision, selectivity, sensitivity, and stability.

Example Performance Characteristics:

| Validation Parameter | Acceptance Criteria (Typical) | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | - | 1 - 1000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | Accuracy: ±20%, Precision: ≤20% | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 8% |

| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -6.5% to 5.2% |

| Matrix Effect | CV of IS-normalized factor ≤ 15% | Pass |

| Recovery | Consistent and precise | > 85% |

Conclusion

Isotope Dilution Mass Spectrometry using a stable isotope-labeled internal standard is the definitive method for achieving accurate and precise quantification of small molecules in complex biological fluids. The use of 4-Aminobenzamidine-d4 provides a self-validating system that effectively compensates for variations in sample preparation and matrix-induced signal fluctuations. The protocol detailed in this application note offers a reliable and robust framework for the quantitative analysis of 4-aminobenzamidine, delivering high-quality, defensible data essential for advancing pharmaceutical and clinical research.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Accessed February 22, 2026. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - GRANTHAALAYAH. Accessed February 22, 2026. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Accessed February 22, 2026. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Accessed February 22, 2026. [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Accessed February 22, 2026. [Link]

-

Isotope Dilution Mass Spectrometry. PTB.de. Accessed February 22, 2026. [Link]

-

Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). University of Pretoria. Accessed February 22, 2026. [Link]

-

Separation of 4-Aminobenzamidine on Newcrom R1 HPLC column. SIELC Technologies. Accessed February 22, 2026. [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry. Accessed February 22, 2026. [Link]

-

validate analysis methods: Topics by Science.gov. Science.gov. Accessed February 22, 2026. [Link]

-

STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. Accessed February 22, 2026. [Link]

-

Quantitative analysis of HIV-1 protease inhibitors in cell lysates using MALDI-FTICR mass spectrometry. ResearchGate. Accessed February 22, 2026. [Link]

-

Determination of protease inhibitors using liquid chromatography-tandem mass spectrometry. PubMed. Accessed February 22, 2026. [Link]

- Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.

-

4-Aminobenzamidine-d4 Dihydrochloride. Pharmaffiliates. Accessed February 22, 2026. [Link]

-

Assay for Protealysin-like Protease Inhibitor Activity. PMC - NIH. Accessed February 22, 2026. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Accessed February 22, 2026. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Accessed February 22, 2026. [Link]

-

Protease inhibitors as possible pitfalls in proteomic analyses of complex biological samples. Journal of Proteomics & Bioinformatics. Accessed February 22, 2026. [Link]

-

Identification of protease inhibitors from the human peptidome to develop novel antivirals. F1000Research. Accessed February 22, 2026. [Link]

-

Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Accessed February 22, 2026. [Link]

-

Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Accessed February 22, 2026. [Link]

-

4-Aminobenzamidine. SIELC Technologies. Accessed February 22, 2026. [Link]

-

A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC - NIH. Accessed February 22, 2026. [Link]

-

FDA issues revised guidance for analytical method validation. ResearchGate. Accessed February 22, 2026. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Accessed February 22, 2026. [Link]

-

Mass spectrometry applications for drug discovery and development. Drug Target Review. Accessed February 22, 2026. [Link]

-

FDA Guidelines for Analytical Method Validation. Scribd. Accessed February 22, 2026. [Link]

-

p-Aminobenzamidine. PubChem - NIH. Accessed February 22, 2026. [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. apexbt.com [apexbt.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 7. osti.gov [osti.gov]

- 8. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 9. imreblank.ch [imreblank.ch]

- 10. texilajournal.com [texilajournal.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. p-Aminobenzamidine | C7H9N3 | CID 1725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-アミノベンズアミジン 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 4-Aminobenzamidine | SIELC Technologies [sielc.com]

- 16. shimadzu.com [shimadzu.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. researchgate.net [researchgate.net]

- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 4-Aminobenzamidine-d4 Dihydrochloride

Welcome to the technical support guide for 4-Aminobenzamidine-d4 Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Proper handling and storage are paramount for maintaining both the chemical purity and isotopic enrichment of the compound, which are essential for its applications as a serine protease inhibitor and an internal standard in mass spectrometry-based assays.[1][2][3] This guide provides answers to frequently asked questions, detailed protocols, and troubleshooting advice based on established biochemical principles and material safety data.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 4-Aminobenzamidine-d4?

The optimal storage for solid 4-Aminobenzamidine-d4 Dihydrochloride is crucial for preventing degradation over time. The solid compound is generally stable for at least two years when stored correctly.[4]

-

Temperature: The recommended storage temperature is refrigerated, between 2°C and 8°C.[5][6][7] For enhanced stability over multiple years, storage at -20°C is also an excellent option.[8]

-

Atmosphere: The container should be kept tightly sealed to prevent exposure to moisture and air.[5][6] The dihydrochloride salt form can be hygroscopic, and absorbed water can initiate hydrolysis.

-

Light: The compound should be protected from light.[4][9] Store the vial in its original box or in a dark location to prevent photochemical degradation.

-

Moisture: Store in a dry environment.[4][5] For added protection, especially after opening, the vial can be placed inside a desiccator to minimize moisture exposure.

The causality behind these recommendations is to minimize the kinetic energy available for degradation reactions (low temperature) and to exclude reactants like water and light that can participate in degradation pathways.[9][10]

Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?

The choice of solvent is the most critical factor in determining the stability of the dissolved standard.

-

For Long-Term Storage (Months): Use an aprotic solvent, such as anhydrous Dimethyl Sulfoxide (DMSO).[11] In aprotic solvents, the primary degradation risks are significantly reduced. A stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[11] The key is to prevent hydrogen-deuterium (H-D) exchange, which can be facilitated by protic solvents.

-

For Short-Term Use (Hours to Days): If your experimental protocol requires an aqueous or protic solvent (e.g., water, ethanol, buffer), these solutions should be prepared fresh immediately before use.[11] The amidine functional group is susceptible to hydrolysis in aqueous environments, and the risk of H-D exchange increases dramatically in protic solvents.[12] Do not store aqueous solutions of this compound.

Q3: What are the primary chemical and isotopic degradation pathways I should be concerned about?

There are two main degradation pathways that can compromise the integrity of your 4-Aminobenzamidine-d4 standard:

-

Chemical Degradation (Hydrolysis): The amidine functional group (-C(=NH)NH2) can undergo hydrolysis to form the corresponding amide (-C(=O)NH2), which in this case is 4-Aminobenzamide-d4. This reaction is catalyzed by water and can be accelerated by acidic or basic conditions.[12][13][14] This converts the active protease inhibitor into a different compound, leading to inaccurate quantification or loss of inhibitory effect.

-

Isotopic Degradation (H-D Exchange): This is a critical concern for any deuterated standard. While the deuterium atoms on the aromatic ring are relatively stable, they can be replaced by hydrogen atoms from the surrounding environment, particularly from protic solvents like water or methanol. This exchange diminishes the isotopic purity of the standard, which is catastrophic for its use in quantitative mass spectrometry, as it leads to an underestimation of the analyte concentration.

Caption: Key degradation pathways for 4-Aminobenzamidine-d4.

Q4: My LC-MS/MS results are inconsistent when using this standard. How can I troubleshoot this?

Inconsistent results are often linked to the degradation of the standard. Here is a troubleshooting workflow:

-

Check Solution Preparation Records: When was the working solution prepared? If it was made in an aqueous buffer and not used immediately, hydrolysis is the most likely cause.[11]

-

Inspect the Stock Solution: If you are using a stock solution from -20°C or -80°C, bring it to room temperature and check for any precipitation. If precipitate is present, gentle warming (up to 60°C) and sonication may be required to redissolve the compound.[11]

-

Acquire a Full Scan Mass Spectrum: Analyze your standard solution. Look for the mass of the potential hydrolysis product (4-Aminobenzamide-d4). Its presence confirms chemical degradation.

-

Evaluate Isotopic Purity: Examine the mass distribution of your standard's peak. A shift towards lower masses or the appearance of d3, d2, etc., peaks indicates that H-D exchange has occurred.

-

Solution: If degradation or isotopic exchange is confirmed, discard all current solutions. Prepare a fresh stock solution from the solid material following the recommended protocol (see below) and then prepare a new working solution for immediate use.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid 4-Aminobenzamidine-d4

This protocol ensures the self-validating stability of the solid reagent.

-

Receipt and Inspection: Upon receipt, inspect the container seal for integrity. Do not use if the seal is broken.

-

Temperature: Place the tightly sealed vial in a refrigerator at 2-8°C or a freezer at -20°C for long-term storage.[6][8]

-

Environment: Ensure the storage location is dark and dry.[4] For best practice, place the vial inside a secondary container with a desiccant, especially if the lab environment has high humidity.

-

Equilibration: Before opening the vial for the first time, allow it to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate degradation.

-

Handling: After dispensing the required amount, securely recap the vial immediately. If the cap liner appears degraded, use paraffin film to create a better seal.

-

Return to Storage: Promptly return the vial to its designated cold storage location.

Protocol 2: Preparation and Storage of Stock Solutions

This workflow guides the user to the correct preparation method based on intended use.

Caption: Decision workflow for preparing solutions of 4-Aminobenzamidine-d4.

Data Summary: Storage Condition Guidelines

| Form | Solvent/Matrix | Storage Temperature | Recommended Duration | Key Considerations & Risks |

| Solid | N/A (Dry Powder) | 2°C to 8°C[6][7] | ≥ 2 years[4] | Protect from light and moisture.[4] Must be warmed to room temp before opening. |

| Stock Solution | Anhydrous Aprotic Solvent (e.g., DMSO) | -80°C | Up to 6 months[11] | Optimal for stability. Minimizes both hydrolysis and H-D exchange. |

| Stock Solution | Anhydrous Aprotic Solvent (e.g., DMSO) | -20°C | Up to 1 month[11] | Good stability, but -80°C is preferred for longer terms. |

| Working Solution | Aqueous or Protic Solvents (e.g., Water, Buffers, Ethanol) | 2-8°C or Room Temp | Hours | High risk of hydrolysis and H-D exchange. Must be prepared fresh and used immediately.[11] |

References

-

PubMed. (1979). [Hydrolysis of the amidine analogs of penicillins]. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Retrieved from [Link]

-

Huiminn. (2025, April 7). Storage instructions for chemical reagents. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, June 13). Hydrolysis of an amidine derivative under acidic conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]

-

Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

-

Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-

JSciMed Central. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Retrieved from [Link]

-

Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

-

Technology Networks. (2019). REAGENT 7 Step Guide to Storing Laboratory Reagents. Retrieved from [Link]

-

B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

-

InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1346600-28-9| Chemical Name : 4-Aminobenzamidine-d4 Dihydrochloride. Retrieved from [Link]

-

Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Retrieved from [Link]

-

MDPI. (2022, February 7). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Retrieved from [Link]

-

MDPI. (2014, May 2). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. adipogen.com [adipogen.com]

- 5. fishersci.ca [fishersci.ca]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. chemimpex.com [chemimpex.com]

- 8. apexbt.com [apexbt.com]

- 9. Storage instructions for chemical reagents [en.hnybio.com]

- 10. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 11. medchemexpress.com [medchemexpress.com]

- 12. [Hydrolysis of the amidine analogs of penicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Mitigating Matrix Suppression in 4-Aminobenzamidine-d4 LC-MS/MS Assays

To: Research Scientists & Bioanalytical Method Developers From: Senior Application Scientist, Mass Spectrometry Division Subject: Advanced troubleshooting for signal loss and internal standard decoupling in 4-Aminobenzamidine-d4 assays.

The Core Challenge: The "Polar Amidine" Trap

4-Aminobenzamidine (4-AB) and its deuterated internal standard, 4-Aminobenzamidine-d4 (4-AB-d4), present a unique set of physicochemical challenges in LC-MS/MS bioanalysis. As a highly polar, basic benzamidine derivative (often used as a trypsin inhibitor or monitored as a Dabigatran metabolite), it resists retention on standard C18 columns.

The Failure Mode:

In standard Reverse Phase (RP) chromatography, 4-AB-d4 elutes near the void volume (

The Isotope Effect Risk: Deuterated standards often exhibit slightly different hydrophobicity than their non-deuterated analogs. In RP-LC, 4-AB-d4 may elute slightly earlier than the native 4-AB. If a sharp suppression zone (e.g., a salt front) exists between these two retention times, the IS will be suppressed while the analyte is not (or vice versa), destroying the quantitative validity of the assay.

Diagnostic Workflow: Visualizing the Invisible

Before changing your extraction method, you must map the suppression profile of your matrix. We use the Post-Column Infusion method (modified from Matuszewski et al.) to visualize exactly where the matrix is killing your signal.

Experiment 1: The Matrix Map

Objective: Overlay the elution of matrix components with the continuous signal of 4-AB-d4 to identify "blind spots."

Protocol:

-

Setup: T-combine the LC effluent (from a blank matrix injection) with a continuous infusion of 4-AB-d4 (100 ng/mL) flowing into the MS source.

-

Injection: Inject a blank extracted matrix sample (plasma/serum).

-

Observation: Monitor the baseline of the infused 4-AB-d4. A drop in the baseline indicates suppression; a spike indicates enhancement.

Caption: Schematic of the Post-Column Infusion setup. Drops in the constant analyte signal reveal the exact retention time of matrix interferences.

Sample Preparation: The Move to Mixed-Mode SPE

Protein Precipitation (PPT) is insufficient for 4-AB-d4 because it fails to remove phospholipids, which are the primary cause of ion suppression in plasma assays.

The Solution: Mixed-Mode Cation Exchange (MCX) Since 4-Aminobenzamidine is basic (positively charged at neutral/acidic pH), you should use a Mixed-Mode Strong Cation Exchange (MCX) SPE plate. This allows you to use a "100% Organic Wash" to strip neutral phospholipids while the analyte remains locked by charge.

Protocol Comparison:

| Step | Protein Precipitation (PPT) | Mixed-Mode SPE (MCX) | Why MCX Wins |

| Load | Plasma + Acetonitrile | Plasma (diluted 1:1 with 2% H3PO4) | Acidifies 4-AB to bind to cation exchange resin. |

| Wash 1 | N/A | 2% Formic Acid in Water | Removes proteins/salts. |

| Wash 2 | N/A | 100% Methanol | CRITICAL: Washes away neutral phospholipids. 4-AB stays bound. |

| Elute | Supernatant Injection | 5% NH4OH in Methanol | Neutralizes 4-AB, releasing it from the resin. |

| Result | High Matrix Effect | < 5% Matrix Effect | Phospholipids are eliminated. |

Chromatographic Resolution: Escaping the Void

If you cannot change your extraction method, you must alter your chromatography to move 4-AB-d4 away from the suppression zone.

Option A: HILIC (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar amines. It retains 4-AB-d4 strongly, eluting it after the void volume, well separated from the early-eluting salts.

-

Column: Amide or Silica-based HILIC column (e.g., BEH Amide).

-

Mobile Phase A: 10 mM Ammonium Formate in 95% Acetonitrile (pH 3.0).

-

Mobile Phase B: 10 mM Ammonium Formate in 50% Acetonitrile (pH 3.0).

-

Mechanism: Partitioning into a water-rich layer on the silica surface.

Option B: Aqueous-Stable C18 (The "T3" Approach)

If you must use Reverse Phase, use a column designed for 100% aqueous loading (e.g., High Strength Silica T3 or Polar C18).

-

Strategy: Start at 0-1% Organic. Hold for 1 minute to let salts pass. Then ramp.

-

Risk: The "Isotope Effect" is most pronounced here. Ensure 4-AB and 4-AB-d4 peaks co-elute perfectly or that the matrix window is clear for both.

Caption: Decision tree for selecting the correct stationary phase based on analyte retention characteristics.

Troubleshooting FAQ

Q: My IS response varies wildly between samples, but the analyte area is stable. Why? A: This is "Internal Standard Decoupling." Your IS (4-AB-d4) is likely eluting slightly earlier than your analyte due to the deuterium isotope effect. It is sitting in a suppression zone (e.g., a sharp phospholipid peak) that the analyte misses. Fix: Improve resolution or switch to HILIC to move both compounds into a cleaner region.

Q: Can I just increase the concentration of 4-AB-d4 to overpower the suppression? A: No. Suppression is a competition for charge in the ESI droplet.[1] If the droplet is saturated with matrix ions, adding more IS won't help it ionize; it will just compete with your analyte, potentially suppressing the analyte signal further.[1]

Q: I see a "split peak" for 4-AB-d4 in HILIC. A: This is often a solvent mismatch. HILIC requires the sample diluent to be high in organic solvent (e.g., 90% Acetonitrile). If you inject a high-aqueous sample (like a PPT supernatant) onto a HILIC column, the water disrupts the partitioning mechanism. Fix: Dilute your sample with Acetonitrile before injection.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

-

Waters Corporation. (2020). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Application Note.

-

Biotage. (2023). When should I choose a mixed-mode SPE? Biotage Blog.

Sources

Technical Support Center: Optimizing Recovery of 4-Aminobenzamidine-d4

Executive Summary: The "Polar Base" Challenge

Welcome to the Technical Support Center. If you are experiencing low or variable recovery with 4-Aminobenzamidine-d4 (4-AB-d4) , you are likely battling two distinct chemical adversaries: extreme polarity and specific protein binding .

4-Aminobenzamidine is not just a passive analyte; it is a potent serine protease inhibitor. In plasma, it actively seeks out and binds to enzymes like thrombin and trypsin. Furthermore, its high pKa (~11–13) and hydrophilic nature make it a poor candidate for traditional Liquid-Liquid Extraction (LLE).

This guide abandons generic advice to focus on the specific physicochemical mechanisms required to extract this molecule efficiently.

Troubleshooting Guide (Q&A Format)

Q1: I am getting <40% absolute recovery using Liquid-Liquid Extraction (LLE) with Ethyl Acetate. What is going wrong?

Diagnosis: You are fighting the partition coefficient, and you are losing. The Science: 4-Aminobenzamidine is a highly polar, basic molecule. At neutral or acidic pH, it is fully protonated (positively charged) and prefers the aqueous plasma layer over the organic solvent. To force it into an organic layer like ethyl acetate, you would need to raise the pH above its pKa (likely >12), which risks degrading the molecule or saponifying plasma lipids, creating a "soap" emulsion.

The Solution: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Because 4-AB-d4 is positively charged, you should exploit this property rather than fight it. MCX sorbents use an ionic mechanism to "catch" the drug while allowing you to wash away interferences.

Comparative Data: Extraction Efficiency

| Method | Mechanism | Typical Recovery (4-AB) | Risk Factors |

| LLE (Ethyl Acetate/Hexane) | Hydrophobic Partitioning | < 15% | Analyte stays in water phase due to polarity. |

| Protein Precipitation (PPT) | Solubility Crash | 60-80% | High recovery, but severe matrix effects (ion suppression) from phospholipids. |

| SPE (HLB/C18) | Hydrophobic Interaction | 40-60% | "Breakthrough" occurs during wash steps because the analyte is too polar to stick to C18. |

| SPE (MCX - Mixed Mode) | Cation Exchange + Hydrophobic | > 85% | Uses the amine charge for 100% retention during aggressive washing. |

Q2: My Internal Standard (4-AB-d4) response is drifting, and I see peak tailing. Is this a column issue?

Diagnosis: This is likely Phospholipid Build-up combined with Secondary Silanol Interactions . The Science:

-

The "Protease Trap": 4-AB binds specifically to plasma proteases. If you do not disrupt this binding before extraction, the protein precipitates and takes your analyte with it.

-

Matrix Effect: If you are using Protein Precipitation (PPT), phospholipids (phosphatidylcholines) are co-eluting with your analyte, suppressing the electrospray ionization (ESI) signal.[1]

-

Tailing: Basic amines interact with free silanol groups on silica-based columns, causing tailing.

The Solution:

-

Acid Dissociation: You must acidify the plasma (e.g., 2% Formic Acid) before loading to break the protease-inhibitor complex.

-

Mobile Phase Modifier: Use Ammonium Formate (5-10 mM) in your mobile phase to saturate silanol groups and sharpen the peak.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol is designed to maximize recovery by leveraging the basicity of the amidine group.

Reagents:

-

Sorbent: Waters Oasis MCX or Agilent Bond Elut Plexa PCX (30mg or 60mg).

-

Loading Buffer: 2%

(Phosphoric Acid) in water. -

Elution Solvent: 5%

(Ammonium Hydroxide) in Methanol.

Step-by-Step Workflow:

-

Sample Pre-treatment (CRITICAL):

-

Add Internal Standard (4-AB-d4) to plasma.

-

Dilute Plasma 1:1 with 4%

. -

Why? This lowers pH to ~2, ensuring 4-AB is fully ionized (+) and disrupts binding to Thrombin/Trypsin.

-

-

Conditioning:

-

Load:

-

Wash 1 (Acidic):

-

Wash 2 (Organic/Neutral):

-

1 mL 100% Methanol.

-

Removes: Hydrophobic neutrals and Phospholipids . Analyte stays locked.

-

-

Elution:

-

Reconstitution:

-

Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in H2O/ACN).

-

Visualizing the Mechanism

The following diagram illustrates the "Protease Trap" and how the MCX extraction strategy bypasses it.

Figure 1: Mechanism of Action. Acidification is required to free 4-AB-d4 from plasma proteases before the cation-exchange mechanism can capture it.

FAQs: Advanced Optimization

Q: Can I use HILIC chromatography instead of Reverse Phase? A: Yes, and it is often superior for benzamidines. Because 4-AB is so polar, it elutes in the "void volume" of C18 columns, causing ion suppression from salts.

-

Recommendation: Use a HILIC Silica or Amide column.

-